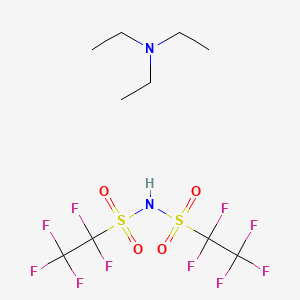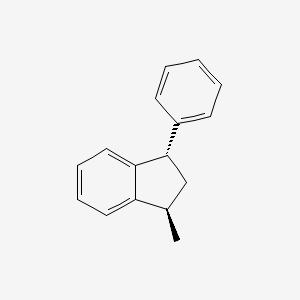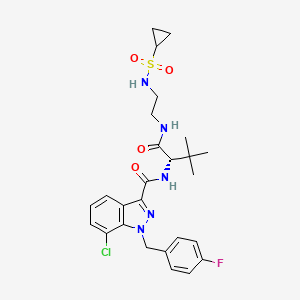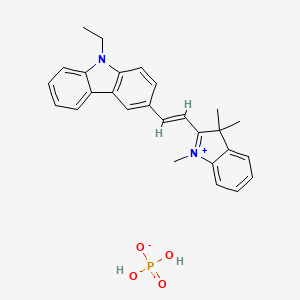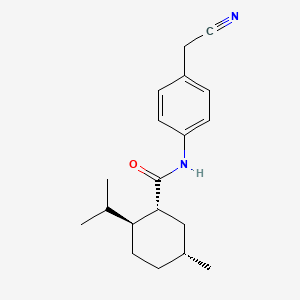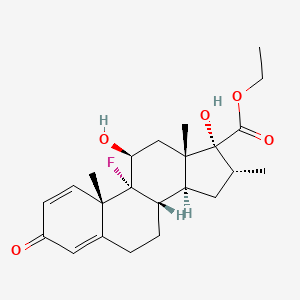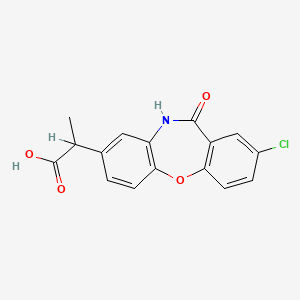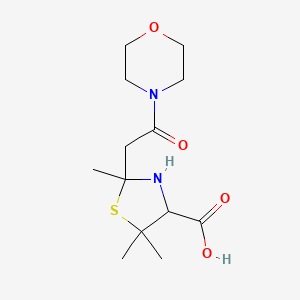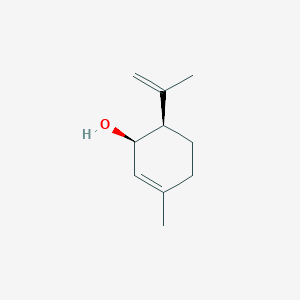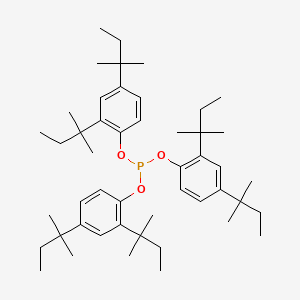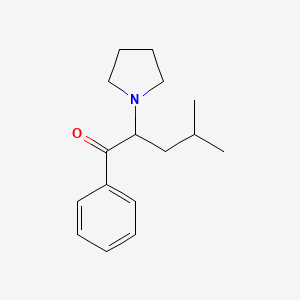
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one involves several steps. One common method includes the reaction of 4-methylpropiophenone with pyrrolidine in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor. It inhibits the uptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the central nervous system . This mechanism is similar to that of other synthetic cathinones and psychostimulants, such as methamphetamine .
Comparación Con Compuestos Similares
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one is structurally similar to other synthetic cathinones, including:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and high abuse potential.
α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with similar effects but slightly different chemical structure.
α-Pyrrolidinohexanophenone (α-PHP): Shares similar stimulant properties and is also a norepinephrine-dopamine reuptake inhibitor.
The uniqueness of this compound lies in its specific structural configuration, which influences its potency and selectivity for the dopamine transporter compared to other synthetic cathinones .
Propiedades
Número CAS |
2181620-71-1 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3 |
Clave InChI |
UOZWZANRCOALQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


